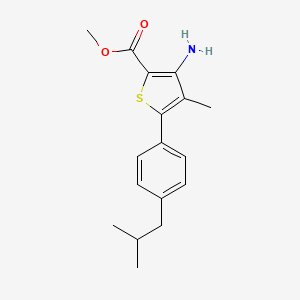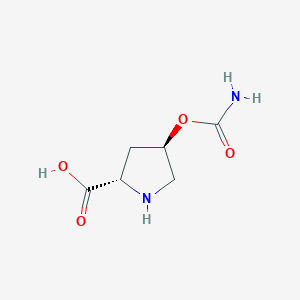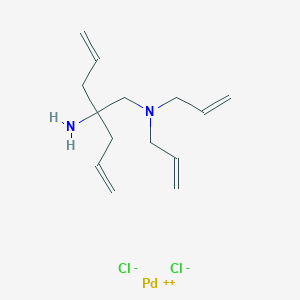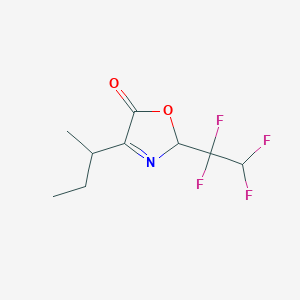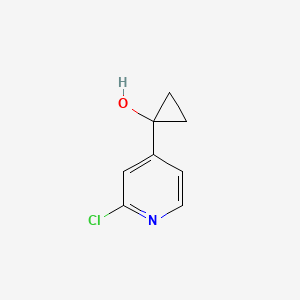
1-(2-Chloropyridin-4-yl)cyclopropan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Chloropyridin-4-yl)cyclopropan-1-ol is an organic compound with the molecular formula C8H8ClNO It features a cyclopropane ring attached to a pyridine ring substituted with a chlorine atom at the second position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(2-Chloropyridin-4-yl)cyclopropan-1-ol can be synthesized through several methods. One common approach involves the cyclopropanation of 2-chloropyridine using a suitable cyclopropanating agent such as diazomethane or a cyclopropylcarbene precursor. The reaction typically requires a catalyst, such as a transition metal complex, and is carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques can further enhance the scalability and quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-Chloropyridin-4-yl)cyclopropan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can be reduced to remove the chlorine atom or to convert the hydroxyl group to a hydrogen atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products:
- Oxidation products include ketones and aldehydes.
- Reduction products may include dechlorinated or fully reduced derivatives.
- Substitution reactions yield various substituted cyclopropanols depending on the nucleophile used .
Aplicaciones Científicas De Investigación
1-(2-Chloropyridin-4-yl)cyclopropan-1-ol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in the study of enzyme interactions and as a potential ligand for receptor binding studies.
Medicine: Research explores its potential as a pharmacophore in drug design and development.
Industry: It is used in the development of agrochemicals and materials science.
Mecanismo De Acción
The mechanism of action of 1-(2-Chloropyridin-4-yl)cyclopropan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to changes in cellular pathways and biological responses, making it a valuable tool in biochemical and pharmacological research .
Comparación Con Compuestos Similares
- 1-(4-Chloropyridin-2-yl)cyclopropan-1-ol
- 1-(2-Chloropyridin-4-yl)ethanone
- 1-(6-Chloropyridin-2-yl)cyclopropan-1-amine hydrochloride
Comparison: 1-(2-Chloropyridin-4-yl)cyclopropan-1-ol is unique due to its specific substitution pattern and the presence of both a cyclopropane ring and a hydroxyl group. This combination of features imparts distinct chemical reactivity and biological activity compared to its analogs. For instance, the presence of the hydroxyl group allows for additional hydrogen bonding interactions, which can influence its binding affinity and specificity in biological systems .
Propiedades
Fórmula molecular |
C8H8ClNO |
|---|---|
Peso molecular |
169.61 g/mol |
Nombre IUPAC |
1-(2-chloropyridin-4-yl)cyclopropan-1-ol |
InChI |
InChI=1S/C8H8ClNO/c9-7-5-6(1-4-10-7)8(11)2-3-8/h1,4-5,11H,2-3H2 |
Clave InChI |
BJZZCDUUERJHMZ-UHFFFAOYSA-N |
SMILES canónico |
C1CC1(C2=CC(=NC=C2)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1R)-6,6'-Bis(diphenylphosphino)-N2,N2,N2',N2'-tetramethyl-[1,1'-biphenyl]-2,2'-diamine](/img/structure/B12876605.png)

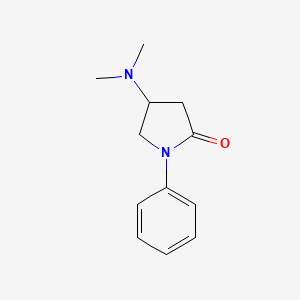
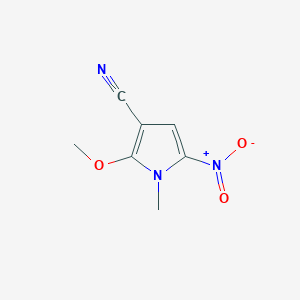
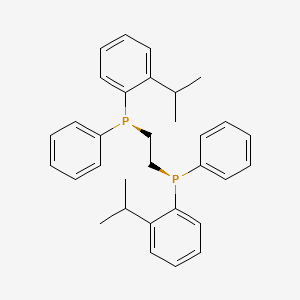
![Dimethyl 2-[4-(trifluoromethyl)anilino]but-2-enedioate](/img/structure/B12876670.png)
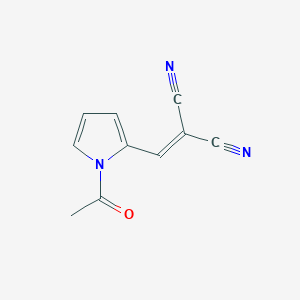
![2-(Methylthio)benzo[d]oxazole-4-acetonitrile](/img/structure/B12876685.png)
